1-(4-Methyloxan-2-yl)aziridine
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Overview
Description
1-(4-Methyloxan-2-yl)aziridine is an organic compound that features a three-membered aziridine ring and a 4-methyloxan-2-yl substituent. Aziridines are known for their strained ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methyloxan-2-yl)aziridine can be synthesized through various methods. One common approach involves the aziridination of olefins using aminating agents such as N-tosylhydroxylamines . The reaction typically proceeds under mild conditions and can be catalyzed by transition metals like rhodium or copper . Another method involves the ring-opening of epoxides with primary amines, followed by cyclization to form the aziridine ring .
Industrial Production Methods
Industrial production of aziridines often involves the dehydration of amino alcohols. For example, the Nippon Shokubai process uses an oxide catalyst at high temperatures to dehydrate aminoethanol .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyloxan-2-yl)aziridine undergoes various chemical reactions, including:
Oxidation: Aziridines can be oxidized to form aziridine N-oxides.
Reduction: Reduction of aziridines can yield amines.
Substitution: Aziridines can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Aziridine N-oxides.
Reduction: Primary or secondary amines.
Substitution: Ring-opened products with various functional groups.
Scientific Research Applications
1-(4-Methyloxan-2-yl)aziridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Aziridine-containing compounds have shown antimicrobial and anticancer activities.
Medicine: Investigated for potential use in drug development, particularly as anticancer agents.
Industry: Used in the production of coatings, adhesives, and other materials due to its reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Methyloxan-2-yl)aziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. For example, aziridines can alkylate DNA, which is a mechanism exploited in anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound with a three-membered ring and no substituents.
Azetidine: A four-membered ring analog with similar reactivity.
Epoxide: An oxygen-containing three-membered ring compound with similar strain and reactivity.
Uniqueness
1-(4-Methyloxan-2-yl)aziridine is unique due to the presence of the 4-methyloxan-2-yl substituent, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate for the synthesis of more complex structures and for exploring new chemical reactions .
Properties
CAS No. |
63683-47-6 |
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Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(4-methyloxan-2-yl)aziridine |
InChI |
InChI=1S/C8H15NO/c1-7-2-5-10-8(6-7)9-3-4-9/h7-8H,2-6H2,1H3 |
InChI Key |
GZGMOVZSUACUAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(C1)N2CC2 |
Origin of Product |
United States |
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